Cas no 186029-00-5 (Benzenemethanamine, a-methyl-4-(phenylmethoxy)-, (aS)-)

Benzenemethanamine, a-methyl-4-(phenylmethoxy)-, (aS)- structure
186029-00-5 structure
Product Name:Benzenemethanamine, a-methyl-4-(phenylmethoxy)-, (aS)-
CAS No:186029-00-5
MF:C15H17NO
MW:227.301584005356
MDL:MFCD06762032
CID:135767
PubChem ID:40465634
Update Time:2025-07-18

Benzenemethanamine, a-methyl-4-(phenylmethoxy)-, (aS)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, a-methyl-4-(phenylmethoxy)-, (aS)-
    • Benzenemethanamine, a-methyl-4-(phenylmethoxy)-, (S)-
    • BENZENEMETHANAMINE, Α-METHYL-4-(PHENYLMETHOXY)-, (S)- (9CI)
    • (2s)-1-(4-{[2-(2-Aminopyrimidin-5-Yl)-7-Methyl-4-(Morpholin-4-Yl)thieno[3,2-D]pyrimidin-6-Yl]methyl}piperazin-1-Yl)-2-Hydroxypropan-1-One
    • (S)-(-)-1-(4-benzyloxyphenyl)ethylamine
    • (S)-1-(4-((2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one
    • (S)-1(4-benzyloxyphenyl)ethanamine
    • [14C]-GDC-0980
    • Apitolisib
    • CHEMBL1922094
    • GDC 0980
    • GDC-0980
    • GNE 390
    • RG 7422
    • (1S)-1-(4-phenylmethoxyphenyl)ethanamine
    • Benzenemethanamine, .alpha.-methyl-4-(phenylmethoxy)-, (.alpha.S)-
    • SCHEMBL7768214
    • EN300-87796
    • Benzenemethanamine,a-methyl-4-(phenylmethoxy)-,(S)-
    • J-502480
    • (1S)-1-[4-(benzyloxy)phenyl]ethan-1-amine
    • Benzenemethanamine, -methyl-4-(phenylmethoxy)-, (S)- (9CI)
    • (S)-alpha-methyl-4-(benzyloxy)benzenemethanamine
    • 186029-00-5
    • (1S)-1-[4-(benzyloxy)phenyl]ethanamine
    • MDL: MFCD06762032
    • Inchi: 1S/C15H17NO/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12H,11,16H2,1H3/t12-/m0/s1
    • InChI Key: QMDCQFSPDUEVRF-LBPRGKRZSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C=CC(=CC=1)[C@H](C)N

Computed Properties

  • Exact Mass: 227.131014166g/mol
  • Monoisotopic Mass: 227.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.25000
  • LogP: 3.98560

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Additional information on Benzenemethanamine, a-methyl-4-(phenylmethoxy)-, (aS)-

Benzenemethanamine, a-methyl-4-(phenylmethoxy)-, (aS)- (CAS No. 186029-00-5): A Comprehensive Overview

Benzenemethanamine, a-methyl-4-(phenylmethoxy)-, (aS)- (CAS No. 186029-00-5) is a chiral compound with significant applications in the pharmaceutical and chemical industries. This compound, also known as (aS)-4-(Benzylmethoxy)-α-methylbenzenemethanamine, is characterized by its unique structural features and stereochemistry, which make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The molecular formula of Benzenemethanamine, a-methyl-4-(phenylmethoxy)-, (aS)- is C16H19N, and its molecular weight is approximately 225.33 g/mol. The compound's chiral center at the α-position of the amine group imparts enantiomeric specificity, which is crucial for its biological activity and selectivity in drug development.

Recent advancements in synthetic chemistry have led to the development of efficient and scalable methods for the synthesis of (aS)-4-(Benzylmethoxy)-α-methylbenzenemethanamine. One notable approach involves the asymmetric hydrogenation of a prochiral substrate using chiral catalysts. This method not only ensures high enantiomeric purity but also enhances the overall yield and cost-effectiveness of the process. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel iridium-catalyzed asymmetric hydrogenation protocol that achieved >99% enantiomeric excess (ee) with excellent yields.

In the pharmaceutical industry, Benzenemethanamine, a-methyl-4-(phenylmethoxy)-, (aS)- has gained attention as an intermediate in the synthesis of drugs targeting various therapeutic areas. One such application is in the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. The chiral nature of this compound allows for the synthesis of enantiomerically pure SSRIs, thereby improving their efficacy and reducing side effects.

Beyond SSRIs, (aS)-4-(Benzylmethoxy)-α-methylbenzenemethanamine has also shown promise in the synthesis of other bioactive compounds. For example, it has been used as a building block in the synthesis of certain antiviral agents and anticancer drugs. A recent study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited potent antiviral activity against influenza viruses, making it a potential lead compound for further drug development.

The physicochemical properties of Benzenemethanamine, a-methyl-4-(phenylmethoxy)-, (aS)- have been extensively studied to understand its behavior in different environments. The compound is generally stable under standard laboratory conditions but may require careful handling to avoid degradation or racemization. Its solubility properties vary depending on the solvent used, with better solubility observed in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO).

In addition to its synthetic utility, (aS)-4-(Benzylmethoxy)-α-methylbenzenemethanamine has been investigated for its potential biological activities. Studies have shown that this compound can interact with specific receptors and enzymes, modulating their function in cellular processes. For instance, research published in Molecular Pharmacology revealed that this compound can act as an agonist for certain G-protein-coupled receptors (GPCRs), which are important targets for drug discovery.

The environmental impact of chemicals used in pharmaceutical and industrial processes is an increasingly important consideration. To address this concern, efforts are being made to develop greener synthetic routes for compounds like Benzenemethanamine, a-methyl-4-(phenylmethoxy)-, (aS)-. One such approach involves the use of biocatalysts such as enzymes to achieve high enantioselectivity while minimizing waste generation. A study published in highlighted a biocatalytic route using lipase from Candida antarctica that achieved high yields and enantioselectivity with minimal environmental impact.

In conclusion, Benzenemethanamine, a-methyl-4-(phenylmethoxy)-, (aS)- (CAS No. 186029-00-5) is a versatile chiral compound with significant applications in pharmaceutical and chemical research. Its unique structural features and stereochemistry make it an essential intermediate in the synthesis of various bioactive molecules and drugs. Ongoing research continues to uncover new synthetic methods and biological activities associated with this compound, further solidifying its importance in modern drug development.

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